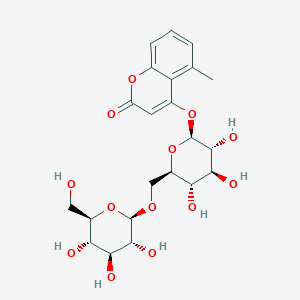
Benzyl (1-cyano-1-methylethyl)carbamate
Overview
Description
Benzyl (1-cyano-1-methylethyl)carbamate is a chemical compound with the molecular formula C12H14N2O2 . It is used as an intermediate in the preparation of HIV-integrase inhibitors .
Molecular Structure Analysis
The molecular structure of Benzyl (1-cyano-1-methylethyl)carbamate consists of 12 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
Benzyl (1-cyano-1-methylethyl)carbamate is a colourless solid . It has a predicted density of 1.124±0.06 g/cm3, a melting point of 97 °C, and a predicted boiling point of 381.6±35.0 °C . It is soluble in chloroform, dichloromethane, ethyl acetate, and methanol .Scientific Research Applications
Chemical Research
“Benzyl (1-cyano-1-methylethyl)carbamate” is a chemical compound with the formula C12H14N2O2 . It is used in various chemical research applications due to its unique structure and properties .
Drug Synthesis
This compound is used as an intermediate in the synthesis of drugs . Its unique structure makes it a valuable component in the creation of complex pharmaceutical compounds .
HIV-Integrase Inhibitors
One specific application of “Benzyl (1-cyano-1-methylethyl)carbamate” is in the preparation of HIV-integrase inhibitors . HIV-integrase is an enzyme necessary for the replication of the HIV virus, and inhibitors of this enzyme are a key component of antiretroviral therapy .
Materials Science
The compound also finds applications in the field of materials science. Its unique properties can be leveraged in the development of new materials with specific characteristics.
Biological Studies
“Benzyl (1-cyano-1-methylethyl)carbamate” can be used in biological studies due to its interaction with various biological systems. It can be used to study the effects of similar compounds on biological organisms.
Quality Control
The compound is used in quality control processes, where its properties are leveraged to test the effectiveness of various procedures . It can be used in processes such as NMR, HPLC, LC-MS, and UPLC .
Mechanism of Action
Target of Action
Benzyl (1-cyano-1-methylethyl)carbamate, also known as benzyl N-(1-cyano-1-methylethyl)carbamate, is primarily used as an intermediate in the preparation of HIV-integrase inhibitors . HIV-integrase is an enzyme produced by the HIV virus that enables its genetic material to be integrated into the DNA of the infected cell.
Pharmacokinetics
Its solubility in various solvents such as chloroform, dichloromethane, ethyl acetate, and methanol suggests that it may have good bioavailability.
Action Environment
The action of Benzyl (1-cyano-1-methylethyl)carbamate is likely to be influenced by various environmental factors. For instance, its stability may be affected by temperature, as suggested by its recommended storage temperature of 2-8°C . Additionally, its efficacy may be influenced by the presence of other compounds or conditions in the body that could interact with it.
Safety and Hazards
Benzyl (1-cyano-1-methylethyl)carbamate is classified as an irritant . It has a hazard statement of H302, indicating that it is harmful if swallowed . The precautionary statements P280 and P305+P351+P338 suggest that protective gloves should be worn and that if it gets in the eyes, rinse cautiously with water .
Future Directions
properties
IUPAC Name |
benzyl N-(2-cyanopropan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,9-13)14-11(15)16-8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQKBMUYZUEUBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593804 | |
| Record name | Benzyl (2-cyanopropan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (1-cyano-1-methylethyl)carbamate | |
CAS RN |
100134-82-5 | |
| Record name | Phenylmethyl N-(1-cyano-1-methylethyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100134-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl (2-cyanopropan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl N-(2-cyanopropan-2-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.919 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine](/img/structure/B28479.png)


![4-[4-(4-Fluorophenyl)-2-[4-(methylthio)phenyl]-1H-imidazol-5-yl]pyridine](/img/structure/B28488.png)

![Disodium;[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] phosphate](/img/structure/B28493.png)





